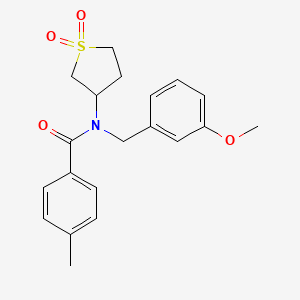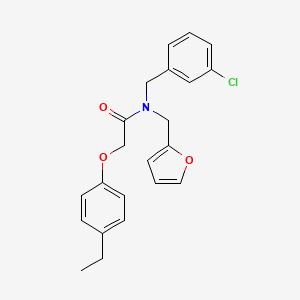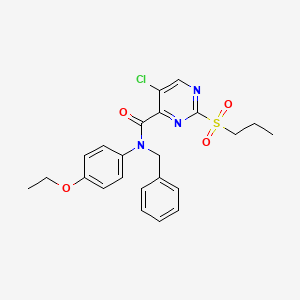![molecular formula C27H24N4O3 B11415339 N-[(1Z)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415339.png)
N-[(1Z)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes furan, indole, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl formamide, which is then reacted with indole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include formic acid, acetic anhydride, and various catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole and furan rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and furan-containing molecules. Examples include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Furfurylamine: A compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H24N4O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-31-17-19(21-8-3-5-10-24(21)31)15-23(30-27(33)25-11-6-14-34-25)26(32)28-13-12-18-16-29-22-9-4-2-7-20(18)22/h2-11,14-17,29H,12-13H2,1H3,(H,28,32)(H,30,33)/b23-15- |
InChI Key |
SXYSIKJJRKNJOJ-HAHDFKILSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CNC4=CC=CC=C43)\NC(=O)C5=CC=CO5 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11415269.png)
![Dimethyl {2-(4-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11415271.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415273.png)
![methyl (2Z)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415275.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415277.png)
![Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11415279.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415285.png)
![N-(2,4-difluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11415293.png)

![Dimethyl [2-(4-methoxybenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate](/img/structure/B11415301.png)
![5-chloro-2-(methylsulfonyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11415307.png)

![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11415320.png)
